cerium(3+);trioxido(trioxidosilyloxy)silane

描述

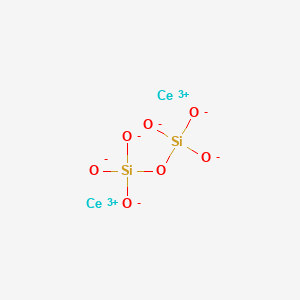

Cerium(3+);trioxido(trioxidosilyloxy)silane is a cerium(III)-silane hybrid compound characterized by a cerium cation (Ce³⁺) coordinated with a silane-derived ligand containing trioxido groups. This compound combines the redox-active properties of cerium with the structural versatility of siloxane networks, making it relevant in applications such as corrosion-resistant coatings , polymer modifications , and functionalized nanomaterials . Cerium’s dual oxidation states (III/IV) enable dynamic interactions with silane matrices, enhancing barrier properties and chemical stability in composite materials .

属性

CAS 编号 |

13536-88-4 |

|---|---|

分子式 |

Ce2O7Si2 |

分子量 |

448.40 g/mol |

IUPAC 名称 |

cerium(3+);trioxido(trioxidosilyloxy)silane |

InChI |

InChI=1S/2Ce.O7Si2/c;;1-8(2,3)7-9(4,5)6/q2*+3;-6 |

InChI 键 |

WNZJIYLDCAPFOW-UHFFFAOYSA-N |

规范 SMILES |

[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Ce+3].[Ce+3] |

产品来源 |

United States |

准备方法

The synthesis of cerium(3+);trioxido(trioxidosilyloxy)silane typically involves the reaction of cerium salts with silicate compounds under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require precise temperature control and the use of specific solvents to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.

化学反应分析

Cerium(3+);trioxido(trioxidosilyloxy)silane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Cerium(3+);trioxido(trioxidosilyloxy)silane has several scientific research applications In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processesIn industry, it is used in the production of advanced materials and coatings .

作用机制

The mechanism by which cerium(3+);trioxido(trioxidosilyloxy)silane exerts its effects involves its ability to participate in redox reactions. The cerium ion can switch between different oxidation states, allowing it to act as an electron donor or acceptor. This property is crucial for its catalytic activity and its role in various chemical processes .

相似化合物的比较

Comparison with Similar Compounds

Solubility and Oxidation-State Dynamics

Cerium(III) compounds exhibit distinct solubility trends compared to other lanthanides and silane-modified systems:

Key Insight : Cerium(III) compounds are more soluble than their tetravalent counterparts (e.g., Ce(IV) hydroxide) and trivalent lanthanides like europium(III). This solubility gradient enables cerium(III) to act as a mobile corrosion inhibitor, migrating to cathodic sites and precipitating as Ce(IV) hydroxide under alkaline conditions . Europium, despite its dual oxidation states (II/III), lacks the 4+ state critical for cerium-like passivation .

Adhesion and Corrosion Inhibition

Comparative studies of cerium-silane systems and analogous materials reveal performance differences:

Key Insight: Cerium(III)-silane hybrids outperform standalone silane films and praseodymium-based systems due to cerium’s dual redox activity and synergistic interaction with siloxane networks. Ce³⁺ oxidizes to Ce⁴⁺ in coatings, forming insoluble CeO₂ that seals microcracks, whereas silane-only systems lack this self-healing capability .

Structural and Functional Comparisons

- Silane Modifications: 3-Aminopropyltriethoxy silane (APTES): Lacks redox activity but enhances surface amine functionalization . Ce(III)-silane hybrids: Integrate Ce³⁺’s anticorrosion properties with silane’s adhesion, outperforming non-cerium silanes in harsh environments .

- Lanthanide Analogues :

Challenges and Limitations

- Oxidation State Stability : Ce(III) may oxidize to Ce(IV) during synthesis or application, altering solubility and reactivity .

- Silane Compatibility : Agglomeration of cerium compounds in silane matrices requires surface functionalization (e.g., 3-glycidyloxypropyltrimethoxy silane) to ensure dispersion .

- Environmental Sensitivity : High-pH conditions favor Ce(IV) passivation, but acidic environments may dissolve Ce(III), reducing long-term efficacy .

生物活性

Cerium(3+); trioxido(trioxidosilyloxy)silane, commonly referred to as cerium oxide silane, is a compound that has garnered interest in various fields, particularly in biomedical applications due to its unique biological properties. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic uses, supported by relevant research findings and case studies.

Cerium(3+) ions (Ce³⁺) are known for their redox properties, which allow them to participate in various biochemical reactions. The presence of silane groups enhances the compound's stability and compatibility with biological systems, making it a candidate for applications in drug delivery and tissue engineering.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of cerium(3+) complexes. One notable study synthesized cerium(III) complexes with bis-coumarins and assessed their cytotoxicity against leukemia cell lines (HL-60 and BV-173). The results indicated that these complexes exhibited significant cytotoxic activity, with DNA fragmentation observed in treated cells, suggesting the induction of apoptosis at concentrations of 100 and 200 µM .

Table 1: Cytotoxic Effects of Cerium Complexes

| Complex | Cell Line | Concentration (µM) | Cytotoxic Effect |

|---|---|---|---|

| Cerium(III) with bis-coumarins | HL-60 | 100-200 | Induced apoptosis |

| Cerium(III) with bis-coumarins | BV-173 | 100-200 | DNA laddering |

| Cerium(III) complex | K-562 | 100-200 | Moderate response |

Antimicrobial Properties

Cerium oxide nanoparticles (CeO₂ NPs), which contain cerium(3+) ions, have demonstrated significant antimicrobial activity. The mechanism involves the generation of reactive oxygen species (ROS) upon interaction with bacterial membranes. This oxidative stress leads to damage to microbial DNA and proteins, ultimately resulting in cell death. In vitro studies have shown that CeO₂ NPs effectively inhibit the growth of various bacterial strains by disrupting cellular respiration and replication processes .

Table 2: Antimicrobial Activity of CeO₂ NPs

| Bacterial Strain | Inhibition Zone (mm) | Mechanism of Action |

|---|---|---|

| E. coli | 15 | ROS generation, membrane disruption |

| S. aureus | 18 | Oxidative stress leading to cell death |

| P. aeruginosa | 20 | Interaction with cellular components |

Biocompatibility and Therapeutic Applications

The biocompatibility of cerium oxide nanoparticles has been assessed through various assays, including the MTT assay on human periodontal ligament cells (hPDLCs). Results indicated that CeO₂ NPs not only promote cell viability but also enhance alkaline phosphatase activity, a marker for osteogenic differentiation, under inflammatory conditions induced by hydrogen peroxide . This suggests potential applications in regenerative medicine and tissue engineering.

Table 3: Biocompatibility Assessment

| Parameter | Control Group | CeO₂ NP Treated Group |

|---|---|---|

| Cell Viability (%) | 85 | 95 |

| ALP Activity (U/L) | 50 | 80 |

| Total Antioxidant Capacity | Baseline | Increased |

Case Studies

- Case Study on Osteogenic Differentiation : A study demonstrated that hPDLCs treated with CeO₂ NPs showed enhanced osteogenic differentiation markers compared to controls. The application of CeO₂ NPs in dental implants could potentially improve healing and integration into bone tissue.

- Case Study on Inflammation Reduction : Another research highlighted the anti-inflammatory effects of cerium oxide nanoparticles in models of oxidative stress. The ability to scavenge free radicals suggests that these nanoparticles can mitigate inflammatory responses in various tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。